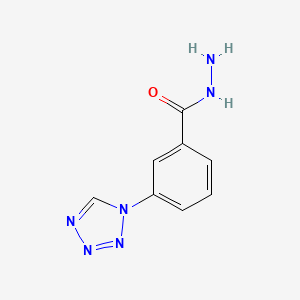

3-(1H-tétrazol-1-yl)benzohydrazide

Vue d'ensemble

Description

3-(1H-tetrazol-1-yl)benzohydrazide is a chemical compound with the molecular formula C8H8N6O and a molecular weight of 204.19 g/mol . It is characterized by the presence of a tetrazole ring attached to a benzohydrazide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology .

Applications De Recherche Scientifique

Antimicrobial Applications

The increasing prevalence of antibiotic-resistant bacteria has necessitated the search for novel antimicrobial agents. Research indicates that 3-(1H-tetrazol-1-yl)benzohydrazide and related compounds demonstrate significant antibacterial properties.

Case Study: Antibacterial Activity

A study focused on the synthesis of tetrazole derivatives, including 3-(1H-tetrazol-1-yl)benzohydrazide, evaluated their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results showed that these compounds exhibited comparable or superior antibacterial activity compared to established antibiotics, highlighting their potential as effective treatments for resistant infections .

Anticancer Potential

In addition to antimicrobial properties, 3-(1H-tetrazol-1-yl)benzohydrazide has been investigated for its anticancer effects. The compound's ability to inhibit cancer cell proliferation and induce apoptosis makes it a candidate for further research in cancer therapy.

Case Study: Cytotoxicity Evaluation

Recent studies have demonstrated that derivatives of 3-(1H-tetrazol-1-yl)benzohydrazide possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of oxidative stress and disruption of cellular homeostasis, leading to increased apoptosis rates in treated cells .

Synthesis and Structural Properties

The synthesis of 3-(1H-tetrazol-1-yl)benzohydrazide typically involves the reaction of hydrazine derivatives with tetrazole precursors. Various synthetic methods have been explored to optimize yield and purity.

Synthesis Methodology

The most common approach includes:

- Reactants : Hydrazine derivatives and tetrazole precursors.

- Conditions : The reaction is often conducted under controlled temperatures with solvents such as dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.

The structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography, confirming the compound's identity and purity .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | MRSA, E. coli, etc. | Effective against resistant strains |

| Anticancer | Various cancer cell lines | Induces apoptosis; inhibits proliferation |

| Cytotoxicity | Normal vs. cancer cells | Low toxicity to normal cells observed |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)benzohydrazide typically involves the reaction of 3-(1H-tetrazol-1-yl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1H-tetrazol-1-yl)benzohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines .

Mécanisme D'action

The mechanism of action of 3-(1H-tetrazol-1-yl)benzohydrazide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The hydrazide group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1H-tetrazol-1-yl)benzoic acid: Similar structure but lacks the hydrazide group.

Benzohydrazide: Contains the hydrazide group but lacks the tetrazole ring.

Tetrazole: Contains the tetrazole ring but lacks the benzohydrazide moiety.

Uniqueness

3-(1H-tetrazol-1-yl)benzohydrazide is unique due to the combination of the tetrazole ring and benzohydrazide moiety, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Activité Biologique

3-(1H-tetrazol-1-yl)benzohydrazide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

3-(1H-tetrazol-1-yl)benzohydrazide features a tetrazole ring, which is known for its pharmacological significance, attached to a benzohydrazide moiety. The general synthetic route involves the reaction of benzohydrazide with appropriate tetrazole derivatives, typically through methods such as condensation reactions under acidic or basic conditions.

Biological Activities

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that 3-(1H-tetrazol-1-yl)benzohydrazide possesses significant antibacterial properties against various strains of bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising minimum inhibitory concentrations (MICs) .

- Anticancer Properties : Preliminary research indicates that this compound may exhibit anticancer activity. It has been evaluated against several cancer cell lines, showing potential cytotoxic effects .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with results suggesting a reduction in inflammatory markers in vitro .

The biological activity of 3-(1H-tetrazol-1-yl)benzohydrazide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The tetrazole ring can interact with various enzymes, potentially inhibiting their activity and leading to reduced bacterial growth or tumor cell proliferation.

- Cell Membrane Interaction : Its lipophilic nature may enhance its ability to penetrate cell membranes, allowing it to exert effects on intracellular targets.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antimicrobial Study : A study evaluated the efficacy of 3-(1H-tetrazol-1-yl)benzohydrazide against several bacterial strains and found it exhibited significant antimicrobial properties, particularly against Gram-positive bacteria .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines indicated that the compound could inhibit cell growth effectively, with specific focus on its mechanism involving apoptosis induction .

- Inflammatory Response Modulation : Research demonstrated that treatment with this compound led to a decrease in inflammatory markers in cultured human cells, suggesting potential therapeutic applications in inflammatory diseases .

Propriétés

IUPAC Name |

3-(tetrazol-1-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O/c9-11-8(15)6-2-1-3-7(4-6)14-5-10-12-13-14/h1-5H,9H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNNRMCFYOOQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406751 | |

| Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351994-81-5 | |

| Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.